molecular formula C12H16N2O3 B8713964 1-Methyl-4-(2-nitrophenyl)piperidin-4-ol CAS No. 92926-55-1

1-Methyl-4-(2-nitrophenyl)piperidin-4-ol

Cat. No.: B8713964
CAS No.: 92926-55-1
M. Wt: 236.27 g/mol
InChI Key: ZQSBMOMQUUGFBI-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitrophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a methyl group at the 1-position, and a 2-nitrophenyl substituent at the 4-position. This compound is of interest due to its structural complexity, which combines an electron-withdrawing nitro group with a hydroxylated piperidine scaffold.

Properties

CAS No.

92926-55-1

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-4-(2-nitrophenyl)piperidin-4-ol

InChI

InChI=1S/C12H16N2O3/c1-13-8-6-12(15,7-9-13)10-4-2-3-5-11(10)14(16)17/h2-5,15H,6-9H2,1H3

InChI Key

ZQSBMOMQUUGFBI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Nitrophenyl Groups

  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (CID 25918860): Structure: Contains a methoxy group at the 3-position and a nitro group at the 4-position of the phenyl ring. Applications: Positional isomerism (methoxy vs. nitro placement) may influence interactions with biological targets, such as enzymes or receptors .
  • 1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS 353258-16-9):

    • Structure : Features a nitropyridinyl group instead of a nitrophenyl group.
    • Key Differences : The pyridine ring introduces aromatic nitrogen, enhancing hydrogen-bonding capabilities and altering solubility. This could lead to divergent pharmacokinetic properties compared to the target compound .

Piperidin-4-ol Derivatives with Diverse Substituents

  • LAS_52160953 (1-Methyl-4-((3,4,5-trimethylphenoxy)methyl)piperidin-4-ol): Structure: Includes a bulky 3,4,5-trimethylphenoxymethyl group. Functional Insights: Demonstrated strong binding affinity (−8.6 kcal/mol) to TgAPN2, forming hydrogen bonds with Tyr914 and hydrophobic contacts with residues like Asp920 and Leu1372. The target compound’s 2-nitrophenyl group may exhibit weaker hydrophobic interactions but stronger electronic effects due to the nitro group .
  • 1-(4-Trifluoromethyl-phenyl)piperidin-4-ol :

    • Structure : Substituted with a trifluoromethyl group, a strong electron-withdrawing moiety.
    • Applications : Used in chemiluminescence studies; the nitro group in the target compound may offer distinct electron-withdrawing properties, affecting detection sensitivity in analytical applications .
  • 1-Methyl-4-(2-methylpropyl)piperidin-4-ol (CID 23395567): Structure: Aliphatic 2-methylpropyl substituent.

Pharmacological and Biochemical Comparisons

Receptor Binding and Selectivity

  • Dopamine D2 Receptor Ligands (e.g., ((1H-indol-3-yl)methyl)piperidin-4-ol analogs): These compounds exhibit moderate-to-high affinity for D2 receptors, acting as antagonists. The target compound’s nitro group may reduce affinity due to steric hindrance or electronic effects but could enhance selectivity for non-dopaminergic targets .

Metabolic and Physicochemical Properties

  • Electron-Withdrawing Effects : The nitro group in the target compound increases acidity of the hydroxyl group (pKa reduction), enhancing solubility in polar solvents compared to methyl- or methoxy-substituted analogues.
  • Stability : Nitro groups are generally resistant to metabolic degradation but may undergo reduction in vivo, unlike trifluoromethyl or aliphatic substituents .

Data Tables

Table 1: Structural and Binding Comparison of Selected Piperidin-4-ol Derivatives

Compound Substituent Binding Energy (kcal/mol) Key Interactions
1-Methyl-4-(2-nitrophenyl)piperidin-4-ol 2-Nitrophenyl N/A Hypothetical H-bond with Tyr914
LAS_52160953 3,4,5-Trimethylphenoxymethyl −8.6 H-bond (Tyr914), hydrophobic (Asp920, Leu1372)
1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol 3-Methoxy-4-nitrophenyl N/A Potential H-bond (Asp865)
1-(4-Trifluoromethyl-phenyl)piperidin-4-ol 4-Trifluoromethylphenyl N/A Chemiluminescence applications

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound 1.8 ~0.5 Moderate (Nitro reduction)
1-Methyl-4-(2-methylpropyl)piperidin-4-ol 2.3 ~1.2 High
LAS_52160953 3.1 ~0.1 Low (Bulky groups)

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